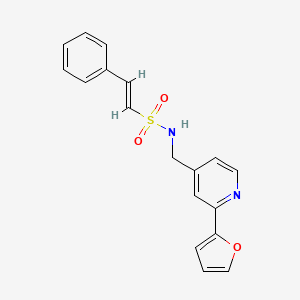

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .

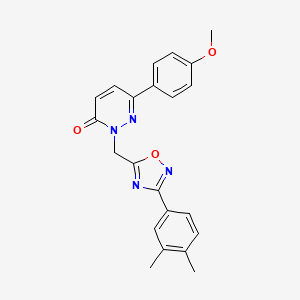

Molecular Structure Analysis

The molecule contains a total of 36 bond(s). There are 23 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 Furane(s), and 2 Pyridine(s) .

Chemical Reactions Analysis

The compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug development and catalysis.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4-Pyridin-4-yl-benzoic acid” has a melting point of >300°C .

Scientific Research Applications

Synthesis of New Chemical Derivatives : A study by Farag et al. (2011) explored the synthesis of new chemical derivatives, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan, incorporating the thiazolo(3,2-a)benzimidazole moiety. This demonstrates the compound's utility as a building block in chemical synthesis.

Potential in Biomass Conversion : Research by Román‐Leshkov et al. (2006) highlighted the potential of furan derivatives from renewable biomass resources as substitutes for petroleum-based building blocks in plastic and fine chemical production.

Antimicrobial Activity and Computational Studies : A study by Elangovan et al. (2021) involved the synthesis of a new compound similar to the one and evaluated its antimicrobial activity. It also included molecular docking studies, suggesting its potential in drug discovery.

Corrosion Inhibition Properties : In the field of material science, a study by Kaya et al. (2016) investigated the corrosion inhibition properties of certain piperidine derivatives on iron, indicating potential applications in corrosion protection.

Chemical Reaction Studies : The work by Boberg et al. (1989) explored reactions of thioxoheterocycles with N-chloramides, contributing to the understanding of chemical reaction mechanisms involving similar compounds.

Energetic Materials Research : Zhang and Shreeve (2014) conducted a study on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, focusing on their potential as high-performance energetic materials. This research demonstrates the applicability of such compounds in the field of energetic materials.

Potential in Antiprotozoal Agents : A study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines highlighted their potential as antiprotozoal agents, indicating the compound's relevance in medicinal chemistry.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVDFYGRXFFHAU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)